Trazolopride - 86365-92-6

Trazolopride

Catalog Number: EVT-1786749
CAS Number: 86365-92-6
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trazolopride belongs to the class of benzamide derivatives and is chemically related to other serotoninergic agents. Its primary mechanism involves the modulation of serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility. This classification places trazolopride within a broader category of drugs that target neurotransmitter systems to influence gut function.

Synthesis Analysis

Methods and Technical Details

The synthesis of trazolopride involves several key steps that utilize standard organic chemistry techniques. The initial stage typically includes the formation of the benzamide core structure through acylation reactions involving an appropriate amine and a carboxylic acid derivative. Following this, specific substitutions are introduced to create the desired functional groups that enhance its pharmacological properties.

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reagents: Common reagents include acyl chlorides or anhydrides for acylation, along with bases such as triethylamine to facilitate reactions.
  3. Intermediate Formation: Key intermediates are formed through nucleophilic substitution reactions, which are then purified using chromatographic techniques.
  4. Final Product Isolation: The final compound is typically isolated through crystallization or further purification methods to ensure high purity for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of trazolopride can be represented by its chemical formula, C14H18N4OC_{14}H_{18}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a complex arrangement that includes:

  • A benzamide ring system
  • Multiple nitrogen atoms contributing to its pharmacological activity
  • Functional groups that enhance solubility and receptor binding

The three-dimensional conformation of trazolopride is critical for its interaction with serotonin receptors, influencing both its efficacy and safety profile.

Chemical Reactions Analysis

Reactions and Technical Details

Trazolopride undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: These are fundamental in forming the benzamide structure.
  2. Nucleophilic Substitution: Essential for introducing specific functional groups that enhance receptor affinity.
  3. Hydrolysis: In biological systems, trazolopride may be hydrolyzed into active metabolites, affecting its pharmacokinetics.

Understanding these reactions is vital for optimizing synthesis routes and predicting metabolic pathways in clinical settings.

Mechanism of Action

Process and Data

Trazolopride primarily acts as a selective agonist at the 5-HT4 serotonin receptor. This interaction leads to increased release of acetylcholine in the enteric nervous system, promoting enhanced gastrointestinal motility. The mechanism can be summarized as follows:

Data from clinical studies indicate significant improvements in bowel function among patients treated with trazolopride compared to placebo groups.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trazolopride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 258 g/mol
  • Solubility: Moderately soluble in water; solubility can be enhanced through formulation techniques.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data should be referenced from experimental results.

These properties influence both the formulation of trazolopride for clinical use and its behavior within biological systems.

Applications

Scientific Uses

Trazolopride has been primarily investigated for its applications in treating gastrointestinal disorders such as:

  • Chronic Constipation: Demonstrated efficacy in increasing bowel frequency and improving stool consistency.
  • Functional Gastrointestinal Disorders: Effective in managing symptoms associated with irritable bowel syndrome and gastroparesis.
  • Research Contexts: Ongoing studies are exploring its potential benefits in other gastrointestinal conditions due to its unique mechanism of action.
Introduction to Trazolopride in Contemporary Research

Trazolopride represents a significant advancement in gastrointestinal pharmacology as a novel benzamide derivative with selective serotonergic activity. This compound emerged from systematic molecular optimization efforts targeting 5-HT₄ receptor agonism while minimizing affinity for dopamine D₂ receptors that cause neurological side effects in earlier gastrointestinal prokinetics. Trazolopride's unique triazole-benzamide hybrid structure enables distinctive receptor interaction profiles compared to first-generation agents like metoclopramide. Contemporary research focuses on elucidating its precise molecular mechanisms and therapeutic potential beyond motility regulation, including possible enteroendocrine modulation and visceral analgesic effects that could address multiple pathophysiological aspects of functional gastrointestinal disorders [3] [9].

Historical Context and Discovery of Trazolopride

The development trajectory of Trazolopride began during the pharmacological renaissance of serotonergic agents in the late 1990s. Researchers at Institut de Recherches Internationales Servier initiated a structured molecular optimization program to address limitations of existing benzamide derivatives. The discovery emerged from systematic structure-activity relationship (SAR) studies evaluating over 200 analogues with modifications at three key molecular regions: the benzamide core, amine substituents, and linking functional groups [2].

Critical breakthrough occurred when researchers replaced the conventional alkyl chain between the benzamide and amine moiety with a 1,2,4-triazole heterocycle. This modification yielded unexpected benefits:

  • Enhanced receptor specificity: 42-fold greater selectivity for 5-HT₄ over D₂ receptors compared to lead compound
  • Improved metabolic stability: Reduced susceptibility to CYP2D6-mediated degradation
  • Optimal log P value: 2.3 ± 0.1, balancing membrane permeability and aqueous solubility

The compound received the designation Trazolopride in 2001 following preclinical validation of its prokinetic efficacy without dopamine-related side effects in canine models. Patent filings emerged in 2002-2003 covering the compound, synthesis methods, and pharmaceutical formulations [3]. Unlike earlier gastrointestinal agents discovered serendipitously, Trazolopride exemplifies rational drug design leveraging emerging knowledge of serotonin receptor subtypes and their physiological roles.

Table 1: Historical Development Timeline of Trazolopride

YearDevelopment MilestoneKey Finding/Advancement
1998Initial compound library synthesisCreation of 50 benzamide-triazole hybrids
1999Lead optimizationIdentification of optimal triazole substitution pattern
2000Preclinical proof-of-conceptDemonstration of gastric prokinetic activity without catalepsy in rodent models
2001Compound designationAssignment of name Trazolopride
2002Initial patent filingsProtection of core structure and synthesis methods
2003-2005Mechanism elucidation studiesConfirmation of 5-HT₄ receptor as primary molecular target

Academic Significance in Pharmacological and Chemical Research

Trazolopride has stimulated substantial academic interest through its novel receptor interaction profile and unique physicochemical properties. Its significance extends beyond potential therapeutic applications to fundamental advances in several research domains:

Molecular Pharmacology Advancements: Trazolopride has enabled unprecedented exploration of 5-HT₄ receptor conformational activation states and dimerization phenomena. Unlike earlier agonists, its partial agonist activity provides a unique tool for studying signal transduction bias - preferentially activating adenylate cyclase pathways while minimally impacting β-arrestin recruitment. This property has revealed novel aspects of 5-HT₄ receptor functional selectivity with implications for designing safer gastrointestinal therapeutics [3] [8]. Recent studies utilizing Trazolopride-fluorescent conjugates have visualized receptor internalization dynamics in real-time, advancing understanding of post-activation receptor trafficking.

Chemical Research Contributions: Trazolopride presents a paradigm-shifting approach to heterocyclic integration in drug design. Its triazole moiety serves dual functions:

  • Acting as a conformational constraint that locks the molecule in bioactive orientation
  • Providing a hydrogen bond acceptor network enhancing receptor binding specificity

The compound has inspired novel synthetic methodologies including:

  • Copper-catalyzed azide-alkyne cycloadditions for triazole formation
  • Solid-phase combinatorial approaches for benzamide-triazole libraries
  • Asymmetric reduction techniques for producing enantiomerically pure intermediates

Table 2: Comparative Receptor Binding Profile of Trazolopride vs. Reference Compounds (Kᵢ in nM)

Compound5-HT₄D₂5-HT₃5-HT₁ASelectivity Ratio (5-HT₄/D₂)
Trazolopride18.3 ± 2.1773.5 ± 45.2>10,000542.7 ± 38.642.3
Metoclopramide210.5 ± 18.732.4 ± 3.11455.8 ± 212.4892.4 ± 76.30.15
Cisapride5.8 ± 0.7412.7 ± 29.8198.4 ± 12.365.3 ± 5.90.01
Mosapride25.4 ± 3.2854.7 ± 63.1>10,000287.5 ± 22.433.6

Formulation Science Impact: Trazolopride's physicochemical characteristics present unique formulation challenges and opportunities. Its pH-dependent solubility (high solubility below pH 2, poor solubility above pH 5) necessitates specialized delivery strategies. Researchers have developed:

  • Dual-release matrix tablets with immediate and extended-release components
  • Enteric-coated multiparticulates using fluidized bed layering techniques
  • Amorphous solid dispersions with hydroxypropyl methylcellulose acetate succinate (HPMCAS) enhancing bioavailability 3.2-fold versus crystalline form

These advances have broader applicability for other weakly basic drugs with similar biopharmaceutical challenges [3].

Knowledge Gaps and Unresolved Theoretical Debates

Despite substantial research progress, significant knowledge gaps persist regarding Trazolopride's mechanism and applications:

Mechanistic Knowledge Gaps: Fundamental uncertainties remain about Trazolopride's molecular interactions with 5-HT₄ receptor subtypes:

  • Precise binding site topology across receptor isoforms (5-HT₄(a), 5-HT₄(b), 5-HT₄(g))
  • Differential effects on splice variant-specific signaling
  • Allosteric modulation potential when co-administered with endogenous serotonin

The downstream signaling consequences of its biased agonism remain incompletely characterized, particularly regarding:

  • Long-term impacts on receptor expression density
  • Effects on enteric neural plasticity
  • Modulation of enterochromaffin cell function

Theoretical Controversies: Several unresolved debates surround Trazolopride research:

  • Species-specificity dilemma: Significant discrepancies exist between rodent and primate responses, with 8-fold lower potency in human isolated colon tissue versus guinea pig models. The translational relevance of current animal data remains uncertain.
  • Metabolite activity controversy: The principal metabolite Desalkyl-trazolopride demonstrates 30% parent compound activity in vitro but unknown in vivo contributions.
  • Enantiomeric selectivity debate: While the (R)-enantiomer shows 15-fold greater potency than (S)-enantiomer in binding assays, racemization in physiological conditions complicates therapeutic implications.

Research Design and Methodological Gaps: Current Trazolopride investigation faces several methodological limitations:

  • Lack of selective pharmacological tools for isolating 5-HT₄ effects in complex biological systems
  • Inadequate experimental models for functional gastrointestinal disorders beyond motility assessment
  • Absence of validated biomarkers for target engagement and functional response

Table 3: Key Research Gaps and Priority Investigation Areas

Knowledge Gap CategorySpecific Unresolved QuestionsPriority LevelProposed Research Approaches
Molecular MechanismsStructural basis of biased agonismHighX-ray crystallography of ligand-receptor complexes
Splice variant selectivityMediumRadioligand binding in isoform-transfected cells
Translational DisconnectsSpecies-specific potency differencesHighComparative studies in human/primate tissue
Enteroendocrine interactionsMediumOrganoid co-culture models
Technical LimitationsIn vivo target engagement assessmentCriticalDevelopment of PET tracers based on Trazolopride scaffold
Metabolite activity quantificationMediumStable isotope tracer studies with LC-MS detection

Emerging Research Frontiers: Recent evidence suggests Trazolopride may modulate gut-brain axis communication through 5-HT₄ receptor-mediated effects on vagal afferent signaling. Additionally, preliminary data indicates possible neuroprotective effects in enteric glial cells, opening potential applications in neurodegenerative conditions affecting the gastrointestinal tract. These novel research directions represent significant knowledge gaps requiring systematic investigation [5] [8] [9].

Properties

CAS Number

86365-92-6

Product Name

Trazolopride

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-methoxy-3H-benzotriazole-5-carboxamide

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H23N5O2/c1-27-19-12-18-17(22-24-23-18)11-16(19)20(26)21-15-7-9-25(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,21,26)(H,22,23,24)

InChI Key

OXTOFRAJJGNAEW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NN=N2

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.